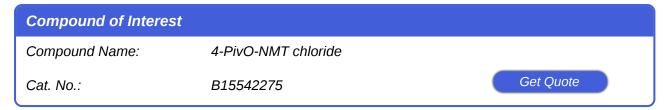


# An In-depth Technical Guide to 4-Pivaloyloxy-N-Methyltryptammonium Chloride

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

4-Pivaloyloxy-N-methyltryptammonium chloride (**4-PivO-NMT chloride**) is a novel synthetic tryptamine derivative engineered as a stable prodrug of psilocin. Psilocin, the active metabolite of psilocybin, is a potent serotonin receptor agonist with significant therapeutic potential for various mental health disorders. However, its inherent instability and challenging bioavailability have historically posed hurdles for clinical development. This document provides a comprehensive overview of the fundamental properties of 4-pivaloyloxy-N-methyltryptammonium chloride, including its physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of next-generation psychedelic compounds.

#### **Physicochemical Properties**

4-Pivaloyloxy-N-methyltryptammonium chloride is the hydrochloride salt of the pivaloyl ester of 4-hydroxy-N-methyltryptamine (4-HO-NMT). The pivaloyl group is designed to protect the labile 4-hydroxy moiety of the tryptamine, thereby enhancing the compound's stability.

#### **General Properties**



| Property          | Value  | Reference |
|-------------------|--|-----------|
| Chemical Name     | (2-{4-[(2,2-dimethylpropanoyl)oxy]-1H-indol-3-yl}ethyl) (methyl)azanium chloride | [1]       |
| Synonyms          | 4-PivO-NMT chloride  | [2]       |
| CAS Number        | 3019920-38-5   | [2]       |
| Molecular Formula | C16H23CIN2O2   | [2]       |
| Molecular Weight  | 310.82 g/mol   | [2]       |

#### **Crystalline Form 1**

A specific crystalline form, designated as "form 1," has been isolated and characterized, offering improved handling and formulation properties.[1]

Single-crystal X-ray diffraction analysis of form 1 of 4-pivaloyloxy-N-methyltryptammonium chloride has provided detailed structural information.



| Parameter       | Value       |
|-----------------|-------------|
| Crystal System  | Monoclinic  |
| Space Group     | P21/c       |
| a (Å)           | 10.4323(7)  |
| b (Å)           | 14.3390(10) |
| c (Å)           | 13.0229(9)  |
| α (°)           | 90          |
| β (°)           | 104.888(2)  |
| γ (°)           | 90          |
| Volume (ų)      | 1883.3(2)   |
| Z               | 4           |
| Temperature (K) | 297         |

The simulated XRPD pattern for crystalline form 1 exhibits characteristic peaks at specific  $2\theta$  angles.



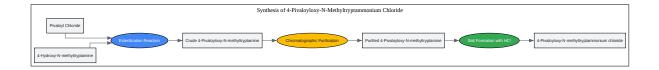
| Angle (°2θ) | d-spacing (Å) |
|-------------|---------------|
| 8.7         | 10.1          |
| 10.0        | 8.8           |
| 12.6        | 7.0           |
| 14.9        | 5.9           |
| 16.4        | 5.4           |
| 17.5        | 5.1           |
| 18.1        | 4.9           |
| 19.3        | 4.6           |
| 20.8        | 4.3           |
| 21.1        | 4.2           |
| 21.5        | 4.1           |

# **Synthesis and Experimental Protocols**

While a detailed, step-by-step synthesis protocol for 4-pivaloyloxy-N-methyltryptammonium chloride from publicly available literature is limited, the general synthetic strategy involves the esterification of 4-hydroxy-N-methyltryptamine with pivaloyl chloride, followed by purification and salt formation.

## **General Synthesis Workflow**





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Caption: General synthetic workflow for 4-pivaloyloxy-N-methyltryptammonium chloride.

#### **Experimental Protocol for Crystallization (Form 1)**

The crystalline form 1 was obtained by slow evaporation of a solution of the compound in acetone.[3]

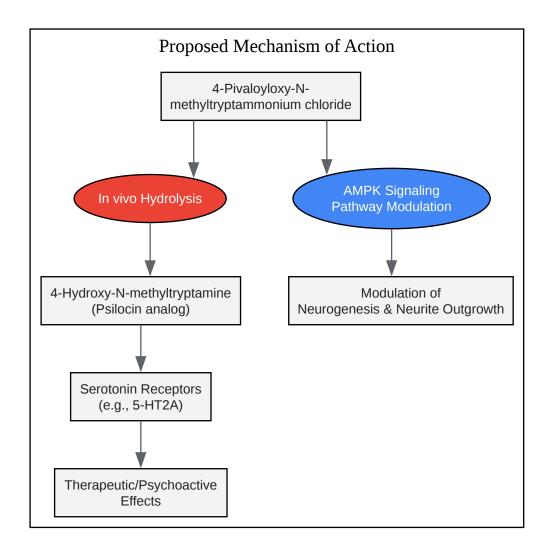
## **Pharmacological Properties**

4-Pivaloyloxy-N-methyltryptammonium chloride is primarily investigated for its role as a prodrug of psilocin, aiming to deliver the active compound in a more controlled and bioavailable manner.[2]

#### **Mechanism of Action**

The proposed mechanism of action involves the in vivo hydrolysis of the pivaloyl ester to release 4-hydroxy-N-methyltryptamine (a close analog of psilocin), which then acts as a serotonin receptor agonist. Additionally, the compound has been described as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[2]





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Caption: Proposed dual mechanism of action for 4-pivaloyloxy-N-methyltryptammonium chloride.

#### **Therapeutic Potential**

Preclinical studies suggest that 4-pivaloyloxy-N-methyltryptammonium chloride effectively converts to its active form in vivo, leading to desired psychoactive effects with improved stability and bioavailability.[2] The compound is being investigated for a wide range of therapeutic applications, including:

- Treatment of inflammation and pain.[3]
- Management of neurological and psychological disorders.[3]

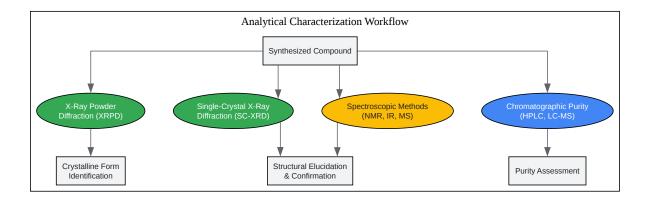


Modulation of neurogenesis and neurite outgrowth.[2]

## **Analytical Methods**

The characterization of 4-pivaloyloxy-N-methyltryptammonium chloride and its crystalline form 1 relies on standard analytical techniques in pharmaceutical development.

#### **Analytical Workflow**



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Caption: Standard workflow for the analytical characterization of the compound.

### **Key Analytical Techniques**

- Single-Crystal X-Ray Diffraction (SC-XRD): Used to determine the precise three-dimensional atomic structure of crystalline form 1, providing definitive proof of structure and stereochemistry.
- X-Ray Powder Diffraction (XRPD): Employed to characterize the bulk crystalline material and to identify specific polymorphic forms. The experimental XRPD pattern is a critical quality control parameter.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the molecular structure in solution and for assessing purity.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern
  of the compound, confirming its identity.
- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and for quantifying it in various matrices.

#### Conclusion

4-Pivaloyloxy-N-methyltryptammonium chloride represents a promising advancement in the development of tryptamine-based therapeutics. Its design as a stable prodrug of a psilocin analog addresses key limitations of earlier psychedelic compounds. The characterization of a specific crystalline form provides a solid foundation for its further development as a pharmaceutical agent. While much of the detailed preclinical and clinical data remains proprietary, the available information highlights the potential of this compound to become a valuable tool in the treatment of a variety of neurological and psychiatric conditions. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in clinical settings.

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